4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline
CAS No.: 89060-09-3
VCID: VC20146010
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
Overview of the Compound4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline is an organic compound with the molecular formula C18H16N2O2 and a molecular weight of 292.3 g/mol. It is also known by its IUPAC name, N-(4-methoxyphenyl)-1-(6-methoxyquinolin-2-yl)methanimine, and has the CAS number 89060-09-3. This compound features a quinoline core structure functionalized with methoxy groups and an imine linkage to a methoxy-substituted aniline derivative . SynthesisThe synthesis of 4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline typically involves a condensation reaction between 6-methoxyquinoline-2-carbaldehyde and 4-methoxyaniline under mild conditions. This reaction forms an imine bond (-CH=N-) between the aldehyde and amine groups. Biological and Pharmaceutical RelevanceWhile specific biological activity for this compound has not been widely reported, its structural features suggest potential applications in medicinal chemistry:
Compounds with similar structures have demonstrated antiproliferative effects on cancer cell lines such as HCT-116 (colorectal carcinoma) and MCF-7 (breast carcinoma) . Analytical DataCharacterization of this compound can be achieved using standard analytical techniques:
ApplicationsAlthough specific applications of this compound are not well-documented, potential uses include:
Comparative Data TableTo contextualize its properties, here is a comparison with related compounds:
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CAS No. | 89060-09-3 | ||||||||||||||||
Product Name | 4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline | ||||||||||||||||
Molecular Formula | C18H16N2O2 | ||||||||||||||||
Molecular Weight | 292.3 g/mol | ||||||||||||||||
IUPAC Name | N-(4-methoxyphenyl)-1-(6-methoxyquinolin-2-yl)methanimine | ||||||||||||||||
Standard InChI | InChI=1S/C18H16N2O2/c1-21-16-7-5-14(6-8-16)19-12-15-4-3-13-11-17(22-2)9-10-18(13)20-15/h3-12H,1-2H3 | ||||||||||||||||
Standard InChIKey | PFRJNODKGSLYPB-UHFFFAOYSA-N | ||||||||||||||||
Canonical SMILES | COC1=CC=C(C=C1)N=CC2=NC3=C(C=C2)C=C(C=C3)OC | ||||||||||||||||
PubChem Compound | 71321855 | ||||||||||||||||
Last Modified | Aug 15 2024 |
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